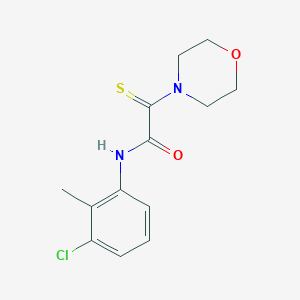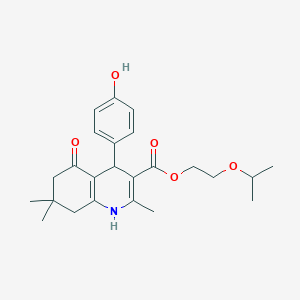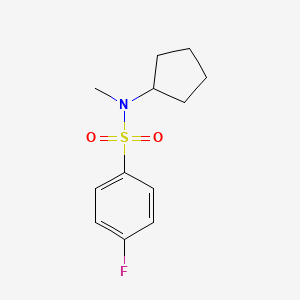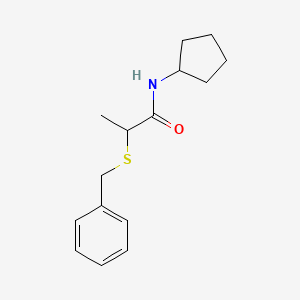![molecular formula C15H16ClNO B5127246 N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5127246.png)
N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of tricyclic antidepressants and has been shown to exhibit unique pharmacological properties that make it a promising candidate for various research applications.2.1.0~2,4~]octane-3-carboxamide, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用机制
The mechanism of action of N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide involves the inhibition of serotonin and norepinephrine reuptake. This results in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Additionally, it has been shown to exhibit antagonistic effects on certain receptors, further contributing to its pharmacological effects.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to enhanced neurotransmission. Additionally, it has been shown to exhibit analgesic effects, making it a potential candidate for the treatment of chronic pain.
实验室实验的优点和局限性
N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has several advantages for lab experiments. It exhibits potent inhibitory effects on the reuptake of serotonin and norepinephrine, making it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, it also has limitations, such as potential toxicity and off-target effects, which must be carefully considered when designing experiments.
未来方向
There are several future directions for research on N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide. One potential direction is to further investigate its potential applications in the treatment of psychiatric disorders and chronic pain. Additionally, its potential toxicity and off-target effects must be carefully studied to ensure its safety for use in humans. Finally, its mechanism of action and effects on other neurotransmitters and receptors should be further investigated to gain a better understanding of its pharmacological properties.
合成方法
The synthesis method of N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide involves the reaction of tricyclic antidepressants with 4-chlorobenzoyl chloride. This reaction yields N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid, which is then converted to the amide form using appropriate reagents. The synthesis process is complex and requires advanced organic chemistry techniques. However, the yield of the final product is high, making it a viable option for large-scale production.
科学研究应用
N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory effects on the reuptake of serotonin and norepinephrine, making it a potential candidate for the treatment of various psychiatric disorders. Additionally, it has been shown to exhibit analgesic effects, making it a potential candidate for the treatment of chronic pain.
属性
IUPAC Name |
N-(4-chlorophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c16-10-3-5-11(6-4-10)17-15(18)14-12-8-1-2-9(7-8)13(12)14/h3-6,8-9,12-14H,1-2,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCPOUAXDFRYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C3C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6371275 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B5127163.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5127178.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5127182.png)

![4-methyl-N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5127196.png)

![{2-[2-(1-adamantyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5127212.png)
![2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5127217.png)


![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5127235.png)

![4-bromo-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5127263.png)
